molecular formula C20H20N2O4 B4793422 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline

2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline

Cat. No. B4793422
M. Wt: 352.4 g/mol
InChI Key: XJXFMBHBVDVZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline, also known as MNBQ, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. MNBQ belongs to the class of quinoline derivatives and has shown promising results in preclinical studies as an anti-cancer agent.

Mechanism of Action

The mechanism of action of 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline binds to the enzyme and prevents it from unwinding the DNA double helix, leading to the accumulation of DNA damage and ultimately cell death. Additionally, 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects
2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline has been shown to have several biochemical and physiological effects. In preclinical studies, 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline has been shown to induce oxidative stress, a condition in which there is an imbalance between the production of reactive oxygen species and the body's antioxidant defense system. 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline in lab experiments is its specificity towards cancer cells. 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline has been shown to selectively target cancer cells while sparing normal cells. Additionally, 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline has a relatively low toxicity profile compared to other anti-cancer agents. However, one of the limitations of using 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline. One area of research is to further elucidate the mechanism of action of 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline and its interaction with DNA topoisomerase II and protein kinase C. Another area of research is to optimize the synthesis method of 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline and develop analogs with improved solubility and potency. Additionally, future research can focus on the use of 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline in combination with other anti-cancer agents to enhance its efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline in humans.
Conclusion
In conclusion, 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline is a promising anti-cancer agent that has shown efficacy in preclinical studies. Its specificity towards cancer cells and low toxicity profile make it an attractive candidate for further research. Future research can focus on elucidating its mechanism of action, optimizing its synthesis method, and evaluating its safety and efficacy in humans.

Scientific Research Applications

2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline has been extensively studied for its potential use in cancer treatment. In preclinical studies, 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline has shown promising results in inhibiting the growth of various cancer cell lines such as breast, lung, and colon cancer. 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, 2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline has been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells, thereby reducing the growth and spread of cancer.

properties

IUPAC Name

2-methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-15-11-12-16-7-6-10-19(20(16)21-15)26-14-5-4-13-25-18-9-3-2-8-17(18)22(23)24/h2-3,6-12H,4-5,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXFMBHBVDVZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCCCOC3=CC=CC=C3[N+](=O)[O-])C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-8-[4-(2-nitrophenoxy)butoxy]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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